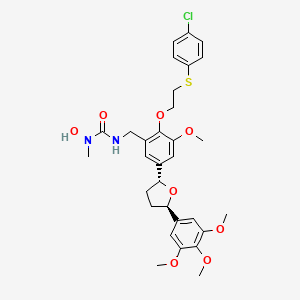

Cmi-392

Description

Properties

CAS No. |

193739-23-0 |

|---|---|

Molecular Formula |

C31H37ClN2O8S |

Molecular Weight |

633.2 g/mol |

IUPAC Name |

3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea |

InChI |

InChI=1S/C31H37ClN2O8S/c1-34(36)31(35)33-18-21-14-19(15-26(37-2)29(21)41-12-13-43-23-8-6-22(32)7-9-23)24-10-11-25(42-24)20-16-27(38-3)30(40-5)28(17-20)39-4/h6-9,14-17,24-25,36H,10-13,18H2,1-5H3,(H,33,35)/t24-,25-/m1/s1 |

InChI Key |

LZVBMKDVEPGGFK-JWQCQUIFSA-N |

Isomeric SMILES |

CN(C(=O)NCC1=C(C(=CC(=C1)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |

Canonical SMILES |

CN(C(=O)NCC1=C(C(=CC(=C1)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran CMI 392 CMI-392 |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis and Development of Gotistobart (ONC-392): A Next-Generation CTLA-4 Inhibitor

Rockville, MD & Mainz, Germany – Gotistobart (formerly ONC-392, also known as BNT316) represents a significant advancement in the field of cancer immunotherapy. This next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody, developed by OncoC4 and co-developed with BioNTech, is engineered to overcome the limitations of previous CTLA-4 inhibitors, offering the potential for enhanced efficacy and a more favorable safety profile. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development of gotistobart for researchers, scientists, and drug development professionals.

Discovery and Rationale: A Novel Approach to CTLA-4 Inhibition

The discovery of gotistobart is rooted in the extensive research of Drs. Yang Liu and Pan Zheng of OncoC4 (formerly OncoImmune), focusing on the intricate biology of the CTLA-4 immune checkpoint.[1][2] Traditional anti-CTLA-4 antibodies, while demonstrating clinical benefit, are associated with significant immune-related adverse events (irAEs) due to their mechanism of action, which leads to the degradation of the CTLA-4 protein.[3][4]

The foundational theory behind gotistobart was to preserve the recycling of CTLA-4, thereby maintaining its physiological immune tolerance function in peripheral tissues while selectively targeting regulatory T cells (Tregs) within the tumor microenvironment.[1][5] This led to the development of a pH-sensitive antibody that dissociates from CTLA-4 in the acidic conditions of the endosome, allowing the receptor to be recycled back to the cell surface.[3][5]

The parental clone of what would become gotistobart was identified through an in vivo screening process utilizing a humanized CTLA-4 mouse model.[6][7] This preclinical model was crucial for selecting a candidate with high anti-tumor efficacy and low autoimmune toxicity.[6][7]

dot

Mechanism of Action: Preserving CTLA-4 Recycling

Gotistobart's unique mechanism of action is central to its improved therapeutic index. As a pH-sensitive monoclonal antibody, it binds to the CTLA-4 receptor on the surface of T cells.[3][5] Upon internalization, the antibody-receptor complex enters the acidic environment of the endosome. This change in pH causes gotistobart to dissociate from CTLA-4, allowing the receptor to be recycled back to the T-cell surface.[3][5] This preservation of CTLA-4 in peripheral tissues is believed to reduce the incidence and severity of immune-related adverse events.[3][4]

In the tumor microenvironment, gotistobart selectively depletes regulatory T cells (Tregs), which are key mediators of immunosuppression.[5][8] This targeted depletion enhances the anti-tumor immune response.

dot

Synthesis and Manufacturing

Gotistobart is a humanized IgG1-kappa isotype monoclonal antibody.[7] The general process for producing such an antibody involves several key stages, from gene synthesis to purification. While the specific proprietary details of gotistobart's manufacturing are not publicly available, a typical workflow is outlined below. The Chemistry, Manufacturing, and Controls (CMC) development and Good Manufacturing Practice (GMP) manufacturing of gotistobart were conducted by WuXi Biologics.[1]

Experimental Protocol: General Monoclonal Antibody Production

-

Gene Synthesis and Cloning : The DNA sequences encoding the variable regions of the heavy and light chains of the humanized antibody are synthesized and cloned into expression vectors containing the constant regions of the human IgG1 and kappa chains, respectively.

-

Cell Line Development : The expression vectors are transfected into a suitable mammalian host cell line, typically Chinese Hamster Ovary (CHO) cells, which are selected for stable and high-level expression of the antibody.

-

Upstream Processing (Cell Culture) : The selected CHO cell clone is cultured in large-scale bioreactors under controlled conditions (temperature, pH, dissolved oxygen, nutrient levels) to achieve high cell density and antibody production.

-

Downstream Processing (Purification) : The antibody is harvested from the cell culture fluid and purified through a series of chromatography steps, typically including Protein A affinity chromatography, followed by ion exchange and other polishing steps to remove impurities and ensure high purity.

-

Formulation : The purified antibody is formulated in a stable buffer solution for intravenous administration.

dot

Preclinical and Clinical Development

Gotistobart has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.

Preclinical Studies

Preclinical studies in humanized CTLA-4 mouse models demonstrated that gotistobart is more effective and less toxic than other clinically used anti-CTLA-4 antibodies.[5][6] These studies provided the foundational data supporting the advancement of gotistobart into clinical trials.

Clinical Trials

The primary clinical investigation for gotistobart is the PRESERVE-001 trial (NCT04140526), a Phase 1/2 open-label study evaluating its safety, pharmacokinetics, and efficacy as a single agent and in combination with pembrolizumab in patients with advanced solid tumors and non-small cell lung cancer (NSCLC).[9][10]

Pharmacokinetic analyses from the PRESERVE-001 trial have shown that the systemic exposure of gotistobart is positively correlated with the dosing concentration and the number of doses.[11][12]

| Parameter | 0.1 mg/kg | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg | 10.0 mg/kg |

| Mean Cmax (µg/mL) | - | - | - | 89 ± 16 | 259 ± 55 |

| Mean AUC0-504hr | - | - | - | - | - |

| Tmax (hours) | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 |

| t1/2 (hours) | 411.02 | 359.25 | - | 246.22 | 355.01 |

| Cmin (µg/mL) | - | - | - | 12 - 51 | 49 - 71 |

| Data from Cycle 1 where available.[11][12] |

Data from the PRESERVE-001 trial have demonstrated encouraging anti-tumor activity, particularly in patients with metastatic, PD-(L)1-resistant NSCLC.[5][13]

| Indication | Dosage | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| PD-(L)1-resistant NSCLC | 10 mg/kg | 27 | 29.6% | 70.4% |

| Advanced Solid Tumors (Monotherapy Dose Escalation) | 10 mg/kg | 6 | 2 CRs (1 NSCLC, 1 Ovarian) | - |

| Advanced Solid Tumors (Monotherapy Dose Escalation) | 3 mg/kg | 4 | 2 SDs (>7 months) | - |

| CR: Complete Response; SD: Stable Disease[5] |

Future Directions

The promising results from the PRESERVE-001 trial have led to the initiation of the PRESERVE-003 (NCT05671510) registrational Phase 3 trial, which will further evaluate gotistobart as a monotherapy in patients with metastatic, immunotherapy-resistant NSCLC. The continued development of gotistobart holds the potential to provide a new, effective treatment option for patients with difficult-to-treat cancers.

References

- 1. oncoc4.com [oncoc4.com]

- 2. oncoc4.com [oncoc4.com]

- 3. genscript.com [genscript.com]

- 4. onc-392 - My Cancer Genome [mycancergenome.org]

- 5. nortonhealthcareprovider.com [nortonhealthcareprovider.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. biocytogen.com [biocytogen.com]

- 10. China's NMPA Grants Breakthrough Therapy Designation for Anti-CTLA-4 Antibody Candidate Gotistobart (BNT316/ONC-392) [prnewswire.com]

- 11. precisionantibody.com [precisionantibody.com]

- 12. OncoC4 and BioNTech Advance Pivotal Phase 3 Trial of Next-Generation CTLA-4 Antibody Gotistobart in Squamous NSCLC [trial.medpath.com]

- 13. oncoc4.com [oncoc4.com]

The Therapeutic Potential of ONC-392 (Gotistobart): A Next-Generation Anti-CTLA-4 Antibody

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONC-392, also known as gotistobart (BNT316), is a novel, humanized IgG1 monoclonal antibody targeting the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[1][2] Developed by OncoC4, Inc. and in partnership with BioNTech, ONC-392 represents a next-generation immunotherapy designed to enhance anti-tumor responses while mitigating the immune-related adverse events (irAEs) that have limited the therapeutic window of first-generation anti-CTLA-4 antibodies.[3][4][5] This whitepaper provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the therapeutic potential of ONC-392 in the treatment of advanced solid tumors.

Core Mechanism of Action: A Target-Preserving Approach

Conventional anti-CTLA-4 antibodies, such as ipilimumab, function by blocking the interaction of CTLA-4 with its ligands (CD80/B7-1 and CD86/B7-2), thereby removing the "brake" on T-cell activation. However, these antibodies also lead to the lysosomal degradation of the CTLA-4 receptor, depleting it from the surface of T cells.[3][6] This widespread depletion can disrupt immune homeostasis and is associated with significant toxicity.[3][6]

ONC-392 employs a distinct, pH-sensitive mechanism. It binds to CTLA-4 on the cell surface, but upon internalization into the acidic environment of the endosome, the antibody dissociates from its target.[1] This allows the CTLA-4 receptor to be recycled back to the cell surface, preserving its function, particularly in regulatory T cells (Tregs) outside the tumor microenvironment.[3][4] Within the acidic tumor microenvironment, ONC-392 is thought to more effectively deplete Tregs, which are crucial for suppressing anti-tumor immunity.[3][7] This selective action aims to uncouple therapeutic efficacy from systemic toxicity.[3]

Clinical Development Program

ONC-392 is being evaluated in a series of clinical trials, both as a monotherapy and in combination with anti-PD-1/PD-L1 inhibitors, across a range of solid tumors. The flagship study is PRESERVE-001, a Phase I/II trial, with a Phase III trial (PRESERVE-003) also underway.[1][8]

Experimental Protocols: An Overview

PRESERVE-001 (NCT04140526): Phase I/II Study

-

Objective: To assess the safety, pharmacokinetics (PK), and preliminary efficacy of ONC-392 as a single agent and in combination with pembrolizumab in patients with advanced or metastatic solid tumors.[1][2]

-

Study Design: An open-label, dose-escalation and cohort-expansion study.[1]

-

Part A (Dose Escalation - Monotherapy): Enrolled patients with various advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1][2]

-

Part B (Dose Escalation - Combination): Evaluated escalating doses of ONC-392 in combination with a standard dose of pembrolizumab.[1]

-

Part C (Expansion Cohorts): Enrolled patients in specific tumor-type cohorts to further evaluate efficacy at the RP2D, including non-small cell lung cancer (NSCLC), melanoma, ovarian cancer, and triple-negative breast cancer.[1]

-

-

Key Endpoints:

-

Primary: Incidence of dose-limiting toxicities (DLTs), safety, and tolerability.

-

Secondary: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

-

Summary of Clinical Data

Data from the PRESERVE-001 trial has demonstrated promising anti-tumor activity and a manageable safety profile.

Monotherapy Dose Escalation (Part A)

The initial dose-escalation phase established the safety of ONC-392 and identified a recommended Phase 2 dose.

| Parameter | Value | Reference |

| Patient Population | Advanced / Metastatic Solid Tumors | [2] |

| Number of Patients (evaluable) | 10 | [5][9] |

| Dose Levels Tested | 3 mg/kg and 10 mg/kg (Q3W) | [9] |

| Recommended Phase 2 Dose (RP2D) | 10 mg/kg (Q3W) | [7][9] |

| Primary Endpoint Met | Safe and well-tolerated | [5] |

Preliminary Efficacy in Monotherapy

Early results suggest significant clinical benefit, particularly in patients who are resistant to prior checkpoint inhibitor therapy.

| Indication | Dose | Number of Patients | Clinical Outcome | Reference |

| Overall (Evaluable) | 3 & 10 mg/kg | 10 | 6 of 10 showed clinical benefit | [5][9] |

| Ovarian Cancer | 10 mg/kg | 1 | Complete Response (CR) | [5][9] |

| Ovarian Cancer | 3 mg/kg | 1 | Stable Disease (SD) > 7 months | [9] |

| NSCLC (PD-1 Resistant) | 10 mg/kg | 1 | Complete Response (CR) | [5][9] |

| NSCLC (PD-1 Resistant) | 3 mg/kg | 1 | Stable Disease (SD) > 7 months | [9] |

Data as of November 2021 report.

Safety and Tolerability

ONC-392 has shown a safety profile that appears favorable compared to first-generation anti-CTLA-4 antibodies.

| Adverse Event (AE) Profile | Details | Reference |

| Grade 3 irAEs | Observed only after 3-4 cycles at the highest dose (10 mg/kg). | [5][9] |

| Correlation with Efficacy | Grade 3 AEs were seen only in patients who also demonstrated clinical benefit. | [5][9] |

| Management | irAEs were responsive to standard therapies. | [5][9] |

| NSCLC Cohort (n=33) | 33% experienced Grade 3 or higher treatment-related AEs (TRAE). | [7] |

| Common Grade 3+ TRAEs | Diarrhea/colitis (9%), AST/ALT increase (9%), muscular weakness (6%). | [7] |

Therapeutic Potential and Future Directions

The clinical data to date support the therapeutic potential of ONC-392 in several key areas:

-

Overcoming Resistance to PD-1/PD-L1 Inhibition: ONC-392 has demonstrated notable efficacy in patients whose cancers have progressed on prior anti-PD-1/PD-L1 therapy.[7][9] This is a critical area of unmet need in oncology. The initiation of the PRESERVE-003 (NCT05671510) Phase III trial, comparing ONC-392 to docetaxel in metastatic NSCLC patients who have progressed on PD-1/PD-L1 inhibitors, underscores the confidence in this potential.[7][8]

-

Activity in "Cold" Tumors: The complete responses observed in metastatic ovarian cancer, a tumor type generally considered refractory to checkpoint inhibitors, suggest that ONC-392 may be able to induce immune responses in tumors with a non-inflamed microenvironment.[9]

-

Improved Safety Profile: The mechanism of preserving CTLA-4 recycling appears to translate into a more manageable safety profile, potentially allowing for more effective dosing and broader patient eligibility compared to earlier anti-CTLA-4 agents.[3][4]

-

Combination Strategies: The ongoing investigation of ONC-392 in combination with pembrolizumab may unlock synergistic effects, further enhancing anti-tumor immunity by targeting two distinct but complementary inhibitory pathways (CTLA-4 and PD-1).[1][10]

ONC-392 (gotistobart) is a promising next-generation anti-CTLA-4 antibody with a differentiated, target-preserving mechanism of action. Early clinical data have demonstrated a favorable risk/benefit profile, with significant anti-tumor activity in heavily pre-treated patient populations, including those with PD-1/PD-L1 resistant NSCLC and advanced ovarian cancer. The ongoing late-stage clinical development will be crucial in defining its role as a potential new standard of care in immunotherapy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Facebook [cancer.gov]

- 3. oncoc4.com [oncoc4.com]

- 4. BioNTech and OncoC4 Initiate Pivotal Phase 3 Trial of BNT316/ONC-392 Program in Metastatic NSCLC | BioNTech [investors.biontech.de]

- 5. oncoc4.com [oncoc4.com]

- 6. oncoc4.com [oncoc4.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. targetedonc.com [targetedonc.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

CMI-392: A Dual Inhibitor of 5-Lipoxygenase and Platelet-Activating Factor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CMI-392 (also known as LDP-392) is a potent small molecule that demonstrates a dual mechanism of action by inhibiting 5-lipoxygenase (5-LO) and antagonizing the platelet-activating factor (PAF) receptor. Leukotrienes and PAF are powerful lipid mediators that play crucial roles in the pathophysiology of a wide range of inflammatory and allergic diseases. By simultaneously targeting these two distinct pathways, this compound presents a compelling therapeutic strategy for potentially greater clinical effectiveness in managing complex inflammatory conditions. This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize this compound.

Introduction

Inflammatory processes are complex, often involving redundant and overlapping signaling pathways. Two key pathways implicated in conditions such as asthma, allergic reactions, and other inflammatory disorders are the 5-lipoxygenase (5-LO) and the platelet-activating factor (PAF) pathways. The 5-LO pathway is responsible for the synthesis of leukotrienes, potent pro-inflammatory mediators derived from arachidonic acid. PAF is a phospholipid mediator that exerts strong pro-inflammatory effects through its G-protein coupled receptor.

Conventional therapeutic approaches often target a single mediator or pathway. However, the development of dual-action inhibitors offers a more comprehensive approach to suppressing inflammation. This compound has been identified as a novel dual inhibitor, targeting both the production of leukotrienes and the signaling of PAF.

Mechanism of Action

This compound exerts its anti-inflammatory effects through two distinct molecular targets:

-

5-Lipoxygenase (5-LO) Inhibition: this compound directly inhibits the 5-LO enzyme, which is a critical step in the biosynthesis of leukotrienes from arachidonic acid. This inhibition prevents the formation of leukotriene A4 (LTA4) and its subsequent conversion to pro-inflammatory leukotrienes such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

-

Platelet-Activating Factor (PAF) Receptor Antagonism: this compound acts as a competitive antagonist at the PAF receptor. By blocking the binding of PAF to its receptor, it prevents the initiation of downstream signaling cascades that lead to platelet aggregation, inflammation, and increased vascular permeability.

Signaling Pathways

5-Lipoxygenase (5-LO) Pathway

The 5-LO pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. The 5-LO activating protein (FLAP) presents AA to the 5-LO enzyme, which then catalyzes the formation of LTA4. LTA4 is an unstable intermediate that is further metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. These leukotrienes then act on their respective receptors to mediate inflammatory responses. This compound's inhibition of 5-LO is a key upstream intervention in this cascade.

Platelet-Activating Factor (PAF) Signaling Pathway

PAF binds to its specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). This binding activates multiple G-protein subtypes, including Gq and Gi. Activation of these G-proteins leads to the stimulation of downstream effector enzymes such as phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and chemotaxis. This compound competitively antagonizes the PAFR, thereby blocking these downstream effects.

An In-depth Technical Guide to the Chemical Compound Cmi-392

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and currently available properties of the small molecule Cmi-392. The document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in the characteristics of this compound. It is important to note that while the chemical identity of this compound is established, public domain information regarding its biological activity, mechanism of action, and associated experimental data is not available at the time of this publication.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea. Its chemical structure is characterized by multiple aromatic rings, ether linkages, a sulfanyl group, and a hydroxyurea moiety.

Chemical Identifiers

| Property | Value |

| Molecular Formula | C₃₁H₃₇ClN₂O₈S |

| IUPAC Name | 3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea |

| SMILES | CN(C(=O)NCC1=C(C(=CC(=C1)[C@H]2CC--INVALID-LINK--C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |

| InChI Key | LZVBMKDVEPGGFK-JWQCQUIFSA-N |

Physicochemical Properties

| Property | Value |

| Monoisotopic Mass | 632.1959 g/mol |

Biological Activity and Mechanism of Action

As of the date of this guide, there is no publicly available information, including research articles, patents, or conference proceedings, that describes the biological activity or mechanism of action of this compound. Screening results, target identification, and signaling pathway involvement have not been reported in the public domain.

Experimental Data

Due to the absence of published research on this compound, there is no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters to present.

Experimental Protocols

Detailed methodologies for key experiments cannot be provided as no experimental studies involving this compound have been publicly disclosed.

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways or experimental workflows involving this compound cannot be generated as the underlying data is not available.

Conclusion

This compound is a chemically defined small molecule with a known structure. However, its role in biological systems, potential therapeutic applications, and the experimental basis for any such activities remain uncharacterized in the public scientific literature. This guide serves to consolidate the available chemical information on this compound and to highlight the current knowledge gap regarding its biological properties. Further research and publication are required to elucidate the pharmacological profile of this compound.

In Vitro Characterization of ONC-392: A Technical Guide

Note: This document summarizes the in vitro characterization of ONC-392. Based on the available scientific literature, it is presumed that "Cmi-392" refers to ONC-392, a next-generation anti-CTLA-4 monoclonal antibody.

Introduction

ONC-392 (also known as gotistobart or BNT316) is a humanized IgG1 monoclonal antibody targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a critical immune checkpoint receptor.[1][2][3] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 possesses a unique mechanism of action characterized by its pH-sensitive binding to CTLA-4. This property allows it to preserve CTLA-4 recycling to the cell surface, particularly in the neutral pH environment of peripheral tissues, while still effectively targeting regulatory T cells (Tregs) within the acidic tumor microenvironment.[4][5][6] This novel mechanism is designed to enhance anti-tumor immunity while mitigating the immune-related adverse events (irAEs) associated with constitutive CTLA-4 blockade.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro characterization of ONC-392, including its binding properties, functional activity, and proposed signaling pathway.

Data Presentation

Table 1: Binding Affinity of ONC-392 to Human Fc Receptors

| Fc Receptor | Binding Characteristics of ONC-392 | Reference |

| FcγRI (CD64) | Comparable to wild-type IgG1 | [4] |

| FcγRIIA (CD32a) | Comparable to wild-type IgG1 | [4] |

| FcγRIIB (CD32b) | 7-10 fold reduced affinity compared to wild-type IgG1 | [4] |

| FcγRIIIA (CD16a) | Comparable to wild-type IgG1 | [4] |

| FcRn | Approximately 6-fold higher affinity compared to wild-type IgG1 | [4] |

Table 2: pH-Dependent Binding Affinity of an ONC-392 Analog (HL32) to CTLA-4

| pH | Fold Change in Affinity (relative to pH 7.4) | Reference |

| 7.4 | 1.0 | [7] |

| 5.5 | ~3.4-fold decrease | [7] |

Note: Data for a specific ONC-392 analog, HL32, is presented as a surrogate for ONC-392's pH-sensitive binding, as detailed quantitative data for ONC-392 across a pH range was not available in the public domain.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Objective: To determine the binding kinetics and affinity of ONC-392 to human CTLA-4 and various Fc receptors.

Methodology:

-

Immobilization: Recombinant human CTLA-4 or Fc receptor proteins are immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of ONC-392 are flowed over the chip surface.

-

Data Acquisition: The association and dissociation of ONC-392 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For pH-dependent binding, the running buffer is adjusted to the desired pH.[4]

Flow Cytometry for Regulatory T Cell (Treg) Depletion Assay

Objective: To assess the ability of ONC-392 to mediate the depletion of regulatory T cells in vitro.

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

-

Co-culture: PBMCs are co-cultured with target cells (e.g., a cancer cell line expressing relevant antigens).

-

Treatment: The co-culture is treated with varying concentrations of ONC-392 or an isotype control antibody.

-

Staining: After an incubation period, cells are harvested and stained with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD25, FoxP3) to identify the Treg population (typically CD4+CD25+FoxP3+).

-

Data Acquisition and Analysis: The percentage of Tregs in the total CD4+ T cell population is quantified using a flow cytometer. A reduction in the percentage of Tregs in the ONC-392-treated samples compared to the control indicates Treg depletion.[4]

Confocal Microscopy for CTLA-4 Trafficking Analysis

Objective: To visualize the intracellular trafficking and recycling of CTLA-4 in the presence of ONC-392.

Methodology:

-

Cell Culture and Transfection: A suitable T cell line (e.g., Jurkat) is cultured and may be transfected with a fluorescently tagged CTLA-4 construct (e.g., CTLA-4-GFP).

-

Antibody Labeling: Cells are incubated with fluorescently labeled ONC-392 or a control anti-CTLA-4 antibody.

-

Live-Cell Imaging: The trafficking of the antibody-CTLA-4 complex is visualized in real-time using a confocal microscope.

-

Image Analysis: The localization of the fluorescent signal is analyzed over time to determine whether the complex is targeted to lysosomes for degradation or recycled back to the cell surface. This can be further investigated by co-staining with lysosomal markers (e.g., LAMP1).[4]

Mandatory Visualization

References

- 1. stemcell.com [stemcell.com]

- 2. Frontiers | Current understanding of CTLA-4: from mechanism to autoimmune diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. targetedonc.com [targetedonc.com]

- 5. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO - BioSpace [biospace.com]

- 6. njbio.com [njbio.com]

- 7. Structure of CTLA-4 complexed with a pH-sensitive cancer immunotherapeutic antibody - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on Cmi-392

An In-depth Technical Guide on the Early-Stage Research of ONC-392 (gotistobart)

Disclaimer: Initial searches for "Cmi-392" did not yield specific research data. The available scientific literature predominantly refers to the compound as ONC-392 , also known by its generic name gotistobart and development code BNT316/ONC-392 . This guide focuses on the comprehensive data available for ONC-392.

Executive Summary

ONC-392 (gotistobart) is a next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody currently under investigation as a promising cancer immunotherapy.[1][2] Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation, a mechanism that cancer cells can exploit to evade the immune system.[3] While targeting CTLA-4 is a validated immunotherapeutic strategy, first-generation antibodies are associated with significant immune-related adverse events (irAEs) due to systemic immune activation.[4][5]

ONC-392 is engineered with a unique pH-sensitive binding property. This allows it to dissociate from CTLA-4 in the acidic environment of the endosome after being internalized by the T-cell. This novel mechanism prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the T-cell surface.[3][6][7] This target-preserving approach is hypothesized to selectively deplete tumor-infiltrating regulatory T-cells (Tregs) while maintaining the protective function of CTLA-4 in peripheral tissues, potentially leading to an improved safety profile and enhanced anti-tumor efficacy.[5][8][9]

This document provides a detailed overview of the core mechanism of action, experimental protocols derived from its clinical development program, and a summary of the quantitative data from early-stage clinical research.

Core Mechanism of Action

The primary innovation of ONC-392 lies in its differentiated interaction with the CTLA-4 receptor compared to first-generation anti-CTLA-4 antibodies like ipilimumab.

-

Standard Anti-CTLA-4 Antibodies: These antibodies bind to CTLA-4 on the surface of T-cells. The resulting antibody-receptor complex is internalized and trafficked to the lysosome, where both the antibody and the CTLA-4 receptor are degraded.[6][8] This systemic depletion of CTLA-4 can lead to widespread immune activation and associated toxicities.[4]

-

ONC-392 (Gotistobart): ONC-392 is a pH-sensitive antibody.[3] After binding to CTLA-4 and being internalized into the acidic endosome, the low pH causes ONC-392 to dissociate from the receptor.[6][7] The unbound CTLA-4 is then recycled back to the cell surface, while the antibody may be cleared. This preservation of the CTLA-4 molecule is believed to:

-

Maintain higher CTLA-4 density on tumor-infiltrating Tregs, making them better targets for depletion via antibody-dependent cellular cytotoxicity (ADCC) within the tumor microenvironment.[5][7]

-

Preserve the function of CTLA-4 on T-cells in peripheral tissues, thereby maintaining immune tolerance and reducing the risk of severe irAEs.[6][10]

-

Experimental Protocols: Clinical Studies

The early-stage research on ONC-392 is primarily defined by its first-in-human Phase 1/2 clinical trial, PRESERVE-001, and the subsequent pivotal Phase 3 trial, PRESERVE-003.

PRESERVE-001 (NCT04140526)

This is a Phase 1A/1B/2, open-label, dose-escalation, and cohort-expansion study to evaluate the safety, pharmacokinetics (PK), and efficacy of ONC-392.[2][9]

Table 1: Key Protocol Details of the PRESERVE-001 Study

| Parameter | Description |

|---|---|

| Study Title | Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC.[11] |

| Phase | Phase 1a (Monotherapy Dose Escalation), Phase 1b (Combination Dose Escalation), Phase 2 (Expansion Cohorts).[7] |

| Patient Population | Patients with advanced or metastatic solid tumors who are refractory to available therapies. Specific cohorts include NSCLC, melanoma, ovarian cancer, pancreatic cancer, and triple-negative breast cancer.[2][11] |

| Interventions | Part A (Monotherapy): ONC-392 administered intravenously (IV) once every 3 weeks (Q3W) in escalating doses to determine the Recommended Phase 2 Dose (RP2D).[4][7] Part B (Combination): ONC-392 (at doses based on Part A) in combination with a fixed dose of pembrolizumab (200 mg Q3W).[7][11] Part C/D (Expansion): ONC-392 as monotherapy or in combination therapy in specific tumor types.[11] |

| Primary Endpoints | Phase 1a/1b: To determine the RP2D and assess safety and tolerability (incidence of Dose-Limiting Toxicities and Adverse Events).[11][12] |

| Secondary Endpoints | Phase 2: Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Overall Survival (OS), and Pharmacokinetics.[13] |

| Key Inclusion Criteria | Histological diagnosis of advanced/metastatic solid tumor, measurable disease per RECIST v1.1, ECOG performance status of 0-1.[2][14] |

| Key Exclusion Criteria | Active symptomatic brain metastases, chronic systemic steroid therapy (>10 mg/day prednisone equivalent), active autoimmune disease.[11] |

PRESERVE-003 (NCT05671510)

This is a pivotal Phase 3, two-stage, randomized, open-label, active-controlled study.[5]

Table 2: Key Protocol Details of the PRESERVE-003 Study

| Parameter | Description |

|---|---|

| Study Title | A Phase 3, Two-Stage, Randomized Study of ONC-392 Versus Docetaxel in Metastatic Non-Small Cell Lung Cancers that Progressed on PD-1/PD-L1 Inhibitors.[15][16] |

| Phase | Phase 3.[5] |

| Patient Population | Approximately 600 patients with metastatic NSCLC whose disease progressed during or after treatment with a PD-1/PD-L1 inhibitor.[5][17] |

| Interventions | Stage 1 (Dose Confirmation): Patients randomized 1:1:1 to: - ONC-392 at 3 mg/kg Q3W - ONC-392 at 10 mg/kg for 2 loading doses, then 6 mg/kg Q3W - Docetaxel (75 mg/m²) Q3W.[5][18] Stage 2: Patients randomized 1:1 to the selected ONC-392 dose or docetaxel.[5] |

| Primary Endpoint | Overall Survival (OS).[5] |

| Key Inclusion Criteria | Histologically confirmed metastatic NSCLC (initially both squamous and non-squamous), radiographic progression after ≥12 weeks of PD-1/PD-L1 inhibitor-based therapy, ECOG 0-1.[16][17][19] |

| Key Exclusion Criteria | Documented targetable genomic alterations (e.g., EGFR, ALK, ROS1), symptomatic brain metastases.[15][16][19] |

| Status Note | The FDA placed a partial clinical hold on the trial due to varying results observed between squamous and non-squamous NSCLC patient populations. Enrollment of new patients was voluntarily paused.[18] |

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early-stage clinical evaluation of ONC-392.

Table 3: Efficacy of ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001)

| Metric | Value | Source |

|---|---|---|

| Evaluable Patients | 27 | [1][12] |

| Overall Response Rate (ORR) | 29.6% | [1][12] |

| Confirmed Responses | 22.2% | [12] |

| Unconfirmed Responses | 7.4% | [12] |

| Disease Control Rate (DCR) | 70.4% | [1] |

| Evaluable Patients (Alt. Cutoff) | 22 | [13] |

| Overall Response Rate (ORR) | 27% | [13] |

| Disease Control Rate (DCR) | 82% | [13] |

| Estimated 6-Month OS Rate | 65% | [13] |

| Estimated 12-Month OS Rate | 55% | [13] |

Data from presentations at the 2023 ASCO Annual Meeting.

Table 4: Efficacy of ONC-392 Monotherapy in Early Dose Escalation (PRESERVE-001)

| Dose Cohort | Evaluable Patients | Key Outcomes | Source |

|---|---|---|---|

| 10 mg/kg | 6 | 1 Complete Response (NSCLC), 1 Complete Response (Ovarian Cancer) | [4] |

| 3 mg/kg | 4 | 1 Stable Disease >7 mos (NSCLC), 1 Stable Disease >7 mos (Ovarian Cancer) | [4] |

| Total | 10 | 6 of 10 patients showed beneficial clinical activity | [4] |

Data from a November 2021 update on the Phase 1a monotherapy arm.

Table 5: Safety and Pharmacokinetic Profile of ONC-392

| Parameter | Finding | Source |

|---|---|---|

| Safety Profile | Grade 3 or higher treatment-related adverse events (TRAEs) in PD-(L)1 resistant NSCLC patients was 33% (11/33). | [13] |

| Grade 3 irAEs in the initial monotherapy dose-escalation were observed only at the highest dose (10 mg/kg) after 3-4 cycles and only in patients showing clinical benefit. | [4] | |

| Systemic Clearance (CL) | Estimated at 182 mL/day. | [20] |

| Terminal Half-life (t½) | Estimated at 25.7 days. | [20] |

| RP2D (Monotherapy) | 10 mg/kg, Q3W. |[20] |

References

- 1. onclive.com [onclive.com]

- 2. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC, Trial ID ONC-392-001 | BioNTech | [clinicaltrials.biontech.com]

- 3. onc-392 - My Cancer Genome [mycancergenome.org]

- 4. targetedonc.com [targetedonc.com]

- 5. ascopubs.org [ascopubs.org]

- 6. oncoc4.com [oncoc4.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. oncoc4.com [oncoc4.com]

- 9. oncoc4.com [oncoc4.com]

- 10. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO | BioNTech [investors.biontech.de]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC [clin.larvol.com]

- 13. ascopubs.org [ascopubs.org]

- 14. Safety, Pharmacokinetics (PK), and Efficacy of ONC-392 as a Single Agent and in Combination with Pembrolizumab in Advanced Solid Tumors and NSCLC: An Open-label Phase IA/IB/II Study (PRESERVE-001) | Dana-Farber Cancer Institute [dana-farber.org]

- 15. Lung Trial - PRESERVE-003 - OCSRI [ocsri.org]

- 16. Longkanker onderzoek - PRESERVE-003, Phase 3, Two-stage, Randomized Study of ONC-392 Versus Docetaxel in Metastatic Non-Small Cell Lung Cancers that Progressed on PD-1/PD-L1 Inhibitors [longkankeronderzoek.nl]

- 17. ONC-392 Versus Docetaxel in Metastatic NSCLC That Progressed on PD-1/PD-L1 Inhibitors, Trial ID PRESERVE-003 | BioNTech | [clinicaltrials.biontech.com]

- 18. cancernetwork.com [cancernetwork.com]

- 19. HealthPartners Institute Medical Research - Education Institute [healthpartners.com]

- 20. researchgate.net [researchgate.net]

Pharmacological profile of Cmi-392

It appears there may be a case of mistaken identity regarding the compound of interest. The initial search for "Cmi-392" yielded information on two distinct molecules:

-

This compound : A preclinical compound identified as a dual 5-lipoxygenase (5-LO) inhibitor and platelet-activating factor (PAF) receptor antagonist.

-

ONC-392 (also known as BNT316/gotistobart): A clinical-stage anti-CTLA-4 monoclonal antibody being investigated as a cancer immunotherapy.

The vast majority of recent scientific literature and clinical trial information pertains to ONC-392 . Given the depth of information requested in the prompt, it is likely that ONC-392 is the intended subject.

To provide the most accurate and relevant technical guide, please clarify which compound you would like to focus on:

-

This compound : The dual 5-LO inhibitor and PAF receptor antagonist.

-

ONC-392 : The anti-CTLA-4 antibody for cancer immunotherapy.

Once you have confirmed the compound of interest, a comprehensive technical guide will be generated according to your specifications.

CMI-392: A Dual-Action Inhibitor for Asthma and Allergy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMI-392, scientifically known as (±)-trans-2-[3-Methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, is a potent dual-action inhibitor targeting two critical pathways in the inflammatory cascade: the 5-lipoxygenase (5-LO) enzyme and the platelet-activating factor (PAF) receptor.[1][2][3] This unique mechanism of action positions this compound as a compound of significant interest for the research and development of novel therapeutics for asthma and allergic diseases, conditions where both leukotrienes and PAF play pivotal roles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.

Introduction

Asthma and allergies are complex inflammatory diseases characterized by airway hyperresponsiveness, mucus production, and cellular infiltration. Key mediators driving these pathological processes include leukotrienes, produced via the 5-LO pathway, and platelet-activating factor (PAF).[4] Leukotrienes are potent bronchoconstrictors and chemoattractants for inflammatory cells, while PAF contributes to bronchoconstriction, increased vascular permeability, and inflammatory cell activation.[4][5]

This compound was initially developed by CytoMed, Inc. as a dual inhibitor of 5-LO and a PAF receptor antagonist.[3][6] By simultaneously targeting these two pathways, this compound offers a potentially more comprehensive therapeutic approach compared to single-target agents.[1][2] While initial clinical development focused on inflammatory skin disorders, its mechanism of action holds significant promise for respiratory and allergic conditions.[6] A related compound from CytoMed, CMI-977 (LDP-977), was specifically investigated for the treatment of chronic asthma, further highlighting the potential of this class of compounds.[7]

Mechanism of Action

This compound exerts its therapeutic potential through a dual mechanism of action:

-

5-Lipoxygenase (5-LO) Inhibition: this compound inhibits the 5-LO enzyme, which is the rate-limiting step in the biosynthesis of leukotrienes from arachidonic acid. This inhibition leads to a reduction in the production of all leukotrienes, including the potent bronchoconstrictor and chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) that are key mediators of asthma and allergic rhinitis.

-

Platelet-Activating Factor (PAF) Receptor Antagonism: this compound acts as a competitive antagonist at the PAF receptor, blocking the binding of PAF and thereby preventing its pro-inflammatory effects. This includes PAF-induced bronchoconstriction, airway hyperresponsiveness, and recruitment of inflammatory cells such as eosinophils.[5]

This dual-pronged approach is expected to provide a synergistic anti-inflammatory effect in the context of asthma and allergies.

Preclinical Data

While specific data for this compound in asthma and allergy models is limited in publicly available literature, its potent anti-inflammatory activity has been demonstrated in various in vitro and in vivo models of inflammation.

In Vitro Activity

Quantitative data on the inhibitory activity of this compound from preclinical studies are summarized below.

| Assay Type | Target | Cell/System | IC50 / Ki | Reference Compound | Reference Compound Value |

| 5-Lipoxygenase Inhibition | 5-LO | RBL cell extracts | Potent | Zileuton | - |

| 5-Lipoxygenase Inhibition | 5-LO | Human whole blood | Potent | Zileuton | - |

| PAF Receptor Antagonism | PAF Receptor | Receptor binding assay | Potent | BN 50739 | - |

Data synthesized from available preclinical publications. Specific IC50 values for this compound in asthma-relevant cell lines are not publicly available.

In Vivo Activity

This compound has demonstrated significant efficacy in animal models of inflammation.

| Animal Model | Endpoint | Route of Administration | Effect of this compound | Comparison |

| Arachidonic Acid-Induced Mouse Ear Edema | Edema reduction | Topical | More potent than zileuton or BN 50739 alone; equivalent to the combination of both. | Zileuton, BN 50739 |

| PAF-Induced Hemoconcentration in Mice | Inhibition of hemoconcentration | - | Effective | - |

| TPA-Induced Ear Edema in Mice | Edema reduction | - | Effective | - |

Data synthesized from available preclinical publications.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of this compound are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Based)

Objective: To determine the in vitro potency of this compound in inhibiting 5-LO activity in a cellular context.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells

-

This compound and reference compounds (e.g., Zileuton)

-

Calcium ionophore (A23187)

-

Arachidonic acid

-

Phosphate Buffered Saline (PBS)

-

Enzyme Immunoassay (EIA) kit for Leukotriene B4 (LTB4)

-

Cell culture reagents

Procedure:

-

Culture RBL-1 cells to the desired density.

-

Harvest and resuspend the cells in PBS.

-

Pre-incubate the cell suspension with various concentrations of this compound or the reference compound for 15 minutes at 37°C.

-

Initiate the reaction by adding calcium ionophore A23187 and arachidonic acid.

-

Incubate for a further 15 minutes at 37°C.

-

Terminate the reaction by centrifugation to pellet the cells.

-

Collect the supernatant.

-

Measure the concentration of LTB4 in the supernatant using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of LTB4 production for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

Platelet-Activating Factor (PAF) Receptor Binding Assay

Objective: To determine the affinity of this compound for the PAF receptor.

Materials:

-

Membrane preparation from cells expressing the PAF receptor (e.g., rabbit platelets or a recombinant cell line)

-

[3H]-PAF (radioligand)

-

Unlabeled PAF

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a multi-well plate, combine the membrane preparation, [3H]-PAF at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or unlabeled PAF (for competition).

-

Incubate the mixture at room temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled PAF) from the total binding.

-

Calculate the percentage inhibition of [3H]-PAF binding for each concentration of this compound.

-

Determine the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Arachidonic Acid-Induced Mouse Ear Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

Mice (e.g., Swiss Webster)

-

Arachidonic acid (AA) in a suitable solvent (e.g., acetone)

-

This compound and reference compounds formulated for topical or systemic administration

-

Micrometer or punch biopsy and balance for edema measurement

Procedure:

-

Administer this compound or the reference compound to the mice either topically to the ear or systemically (e.g., orally or intraperitoneally) at a predetermined time before AA application.

-

Apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. Apply the vehicle alone to the contralateral ear as a control.

-

After a specific time period (e.g., 1 hour), sacrifice the mice.

-

Measure the ear swelling in two ways:

-

Thickness: Measure the thickness of both ears using a micrometer.

-

Weight: Take a standard-sized punch biopsy from both ears and weigh them.

-

-

Calculate the degree of edema as the difference in thickness or weight between the AA-treated ear and the vehicle-treated ear.

-

Calculate the percentage inhibition of edema for the this compound treated groups compared to the vehicle-treated control group.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound in the context of asthma and allergy.

Caption: this compound inhibits the 5-Lipoxygenase pathway.

Caption: this compound antagonizes the Platelet-Activating Factor receptor signaling.

Caption: Dual inhibitory mechanism of this compound in asthma and allergy.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for asthma and allergic diseases due to its unique dual mechanism of action, targeting both the 5-lipoxygenase and platelet-activating factor pathways. The preclinical data, although primarily in general inflammation models, demonstrate its potent anti-inflammatory properties. Further investigation in relevant in vitro and in vivo models of asthma and allergy is warranted to fully elucidate its therapeutic potential. Key future research directions should include:

-

In vitro studies: Determining the IC50 values of this compound in primary human bronchial epithelial cells, smooth muscle cells, and various immune cells (e.g., eosinophils, mast cells) relevant to asthma and allergy.

-

In vivo studies: Evaluating the efficacy of this compound in established animal models of allergic asthma, focusing on endpoints such as airway hyperresponsiveness, inflammatory cell infiltration into the lungs, and mucus production.

-

Pharmacokinetics and Safety: Characterizing the pharmacokinetic profile and conducting comprehensive safety and toxicology studies to support potential clinical development for respiratory indications.

The development of dual-action inhibitors like this compound holds the potential to offer a more effective and comprehensive treatment strategy for patients with asthma and allergic diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Lipoxygenase Activity Assay [bio-protocol.org]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. Platelet-activating factor (PAF): a review of its role in asthma and clinical efficacy of PAF antagonists in the disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet-activating factor (PAF) and PAF antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Lipoxygenase activity determination [protocols.io]

Methodological & Application

Application Notes and Protocols for Cmi-392 in Cell Culture Assays

Introduction

Cmi-392 is a potent and reversible beta-lactam inhibitor of cytosolic phospholipase A2 (cPLA2), a critical enzyme in the inflammatory cascade. cPLA2 catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. As a competitive inhibitor, this compound offers a valuable tool for researchers studying inflammation, signal transduction, and the role of lipid mediators in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its inhibitory effects on cPLA2 activity.

Mechanism of Action of this compound

This compound, with the chemical name 3,3-Dimethyl-6-(3-lauroylureido)-7-oxo-4-thia-1-azabicyclo[1][2] heptane-2-carboxylic acid, functions as a competitive, reversible inhibitor of cPLA2 at the lipid/water interface.[3] The activation of cPLA2 is a key event in cellular signaling, often initiated by stimuli that increase intracellular calcium concentrations. This leads to the translocation of cPLA2 from the cytosol to cellular membranes, where it accesses its phospholipid substrates. By inhibiting cPLA2, this compound effectively blocks the release of arachidonic acid and the subsequent production of downstream inflammatory mediators.

Data Presentation

The following table summarizes the known quantitative data for this compound. Note that the IC50 value was determined using a cell-free assay with recombinant human cPLA2. The optimal concentration for cell-based assays should be determined empirically.

| Parameter | Value | Assay System | Reference |

| IC50 | 72 µM | Recombinant human cPLA2 with [3H]arachidonate-labeled U937 cell membranes as substrate. | [3] |

| Mechanism | Competitive, Reversible | Kinetic analysis with mixed micelles. | [3] |

| Suggested Starting Concentration Range for Cell Assays | 10 - 200 µM | - | - |

Experimental Protocols

General Considerations

-

Solubility and Preparation of this compound Stock Solution: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. Before use, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Line Selection: A variety of cell lines can be used to study cPLA2 inhibition, including macrophage cell lines (e.g., RAW 264.7, U937), mast cells, neutrophils, and endothelial cells, as these cells typically express high levels of cPLA2 and produce eicosanoids in response to stimuli.

-

Stimulation of cPLA2 Activity: To measure the inhibitory effect of this compound, cPLA2 activity needs to be stimulated. Common stimuli include calcium ionophores (e.g., A23187, ionomycin), lipopolysaccharide (LPS), phorbol esters (e.g., PMA), or specific agonists for cell surface receptors that lead to an increase in intracellular calcium.

Protocol 1: Arachidonic Acid Release Assay

This protocol measures the direct release of arachidonic acid from cellular phospholipids, which is a primary indicator of cPLA2 activity.

References

Application Notes and Protocols for ONC-392 in Animal Models

Note: Initial searches for "CMI-392" did not yield information on a pharmaceutical compound. Based on the context of the query, it is highly probable that the user is interested in ONC-392 , a novel anti-CTLA-4 antibody currently in clinical development. The following information is based on publicly available data for ONC-392.

Introduction

ONC-392 is a next-generation humanized IgG1 monoclonal antibody targeting the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). It is designed to enhance anti-tumor immunity while mitigating the immune-related adverse events associated with earlier anti-CTLA-4 therapies.[1] Preclinical studies in humanized CTLA-4 mouse models have been instrumental in characterizing the dosage, administration, and efficacy of ONC-392.[2][3]

Data Presentation

Table 1: ONC-392 Dosage and Administration in a Humanized CTLA-4 Mouse Model with Established Tumors

| Parameter | Details |

| Animal Model | Human CTLA-4 knock-in mice on a C57BL/6 background.[3] |

| Tumor Model | Subcutaneous implantation of 5 x 10^5 MC38 colon adenocarcinoma cells.[3] |

| Treatment Initiation | When tumors reached a mean diameter of 8 mm (approximately 10-14 days after tumor cell injection).[3] |

| Drug | L3D10 (a murine surrogate for ONC-392).[3] |

| Dosage | 200 µ g/mouse per injection.[3] |

| Route of Administration | Intraperitoneal (IP) injection. |

| Frequency | Every 4 days for 4 weeks.[3] |

| Control | Control mouse IgG at the same dosage and schedule.[3] |

Experimental Protocols

Protocol 1: Evaluation of ONC-392 Efficacy in a Syngeneic Tumor Model with Humanized CTLA-4 Mice

Objective: To assess the anti-tumor efficacy of an ONC-392 surrogate antibody (L3D10) in a well-established tumor model.

Materials:

-

Humanized CTLA-4 knock-in mice (C57BL/6 background)[3]

-

MC38 colon adenocarcinoma cell line[3]

-

L3D10 antibody (murine surrogate for ONC-392)[3]

-

Control mouse IgG[3]

-

Sterile Phosphate-Buffered Saline (PBS)

-

Cell culture medium (e.g., RPMI-1640)

-

Syringes and needles for injection

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluency for injection.

-

Tumor Implantation:

-

Harvest and wash the MC38 cells.

-

Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each humanized CTLA-4 mouse.[3]

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth a few days after implantation.

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Treatment Initiation and Administration:

-

When tumors reach an average size of approximately 8 mm in diameter, randomize the mice into treatment and control groups.[3]

-

Prepare the L3D10 antibody and control IgG in sterile PBS at a concentration for delivering 200 µg per mouse.[3]

-

Administer the prepared antibodies via intraperitoneal injection every 4 days for a total of 4 weeks.[3]

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth and the general health of the mice throughout the treatment period.

-

Primary endpoint: Tumor growth inhibition.

-

Secondary endpoints may include survival analysis and immunological analysis of the tumor microenvironment and spleen.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treatment and control groups.

-

Mandatory Visualization

References

Application Notes and Protocols for CMI-392 (ONC-392/Gotistobart)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CMI-392, also known as ONC-392 or gotistobart, is a next-generation, humanized IgG1 anti-CTLA-4 monoclonal antibody. It is engineered to have a pH-sensitive binding property, which allows it to dissociate from its target, Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), in the acidic environment of the endosome. This unique mechanism of action is designed to preserve CTLA-4 recycling to the cell surface, which may lead to more effective depletion of regulatory T cells (Tregs) within the tumor microenvironment while potentially reducing systemic immune-related adverse events.[1][2] These application notes provide guidelines for the preparation and use of this compound in preclinical research settings.

Physicochemical Properties and Formulation

As a monoclonal antibody, this compound is a large biomolecule. Its "solubility" is in the context of maintaining its native conformation and activity in an aqueous buffer.

| Property | Description |

| Drug Name | This compound (ONC-392, Gotistobart) |

| Drug Type | Humanized IgG1 Monoclonal Antibody |

| Target | Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) |

| Mechanism of Action | pH-sensitive binding to CTLA-4, preserving its recycling and leading to selective Treg depletion in the tumor microenvironment. |

| Formulation | Supplied as a sterile, preservative-free liquid in a buffered solution. For research purposes, it can be diluted in sterile phosphate-buffered saline (PBS) or saline. |

Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of this compound.

| Condition | Recommendation |

| Long-term Storage | Store at -20°C or -80°C in a non-frost-free freezer. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |

| Short-term Storage | Store at 2-8°C for up to one month. |

| Handling | Gently mix before use. Avoid vigorous shaking. Dilute in sterile PBS or saline for experimental use. Do not freeze diluted antibody solutions. |

| Aseptic Technique | Use sterile techniques when handling the antibody to prevent microbial contamination. |

Experimental Protocols

In Vitro Assays

1. Regulatory T Cell (Treg) Depletion Assay

This protocol is designed to assess the ability of this compound to deplete Tregs in a mixed lymphocyte reaction.

Materials:

-

This compound antibody

-

Peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anti-CD3 and anti-CD28 antibodies for T cell stimulation

-

Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3)

-

96-well cell culture plates

Protocol:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include an isotype control antibody.

-

Stimulate T cells with anti-CD3 and anti-CD28 antibodies.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

-

Harvest the cells and stain for Treg markers (CD4+, CD25+, FoxP3+).

-

Analyze the percentage of Tregs by flow cytometry.

References

- 1. Hijacking antibody-induced CTLA-4 lysosomal degradation for safer and more effective cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncoupling therapeutic from immunotherapy-related adverse effects for safer and effective anti-CTLA-4 antibodies in CTLA4 humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cmi-392 in Arachidonic Acid-Induced Models: A Review of Current Findings

Initial research indicates that the application of Cmi-392 directly in arachidonic acid-induced models is not a currently documented area of investigation. this compound, also known as ONC-392, is a next-generation monoclonal antibody targeting the CTLA-4 checkpoint.[1][2][3] Its primary mechanism of action involves modulating the immune response by preserving CTLA-4 recycling, which helps to maintain its protective function against autoimmune diseases while enhancing anti-tumor activity.[1][2][3] Clinical trials for ONC-392 are focused on its efficacy as a monotherapy and in combination with other immunotherapies for various advanced solid tumors, including non-small cell lung cancer and ovarian cancer.[2][3][4][5]

Arachidonic acid-induced models, on the other hand, are well-established preclinical tools used to study inflammation. Arachidonic acid is a polyunsaturated fatty acid that serves as a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6][7][8] These models are instrumental in evaluating the efficacy of anti-inflammatory drugs that target these pathways.

While both this compound and arachidonic acid-induced models are relevant to the fields of immunology and drug development, there is no direct evidence in the current scientific literature to suggest that this compound is being investigated for its effects in arachidonic acid-induced inflammation. The therapeutic rationale for this compound is centered on T-cell regulation in the context of cancer, a distinct mechanism from the direct modulation of the arachidonic acid cascade.

Therefore, this document will provide a detailed overview of arachidonic acid-induced models as a valuable tool for inflammation research and separately summarize the known applications and mechanism of action of this compound in its intended therapeutic area, oncology.

Part 1: Arachidonic Acid-Induced Inflammation Models

Arachidonic acid (AA) and its metabolites, collectively known as eicosanoids, are key players in the inflammatory process.[7] When released from cell membranes by phospholipases, AA is metabolized by COX and LOX enzymes to produce prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, pain, and fever.

Signaling Pathway of Arachidonic Acid Metabolism in Inflammation

The following diagram illustrates the principal metabolic pathways of arachidonic acid leading to the production of pro-inflammatory eicosanoids.

References

- 1. oncoc4.com [oncoc4.com]

- 2. oncoc4.com [oncoc4.com]

- 3. targetedonc.com [targetedonc.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonizing Arachidonic Acid-Derived Eicosanoids Reduces Inflammatory Th17 and Th1 Cell-Mediated Inflammation and Colitis Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new model to study the role of arachidonic acid in colon cancer pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Leukotriene-Mediated Diseases

Topic: Application of a Leukotriene Pathway Modulator for In Vitro and In Vivo Research

Audience: Researchers, scientists, and drug development professionals.

Note on "Cmi-392": Initial searches for a compound designated "this compound" for studying leukotriene-mediated diseases did not yield specific results. It is possible that this is a novel, less-documented compound or a potential typographical error. To provide comprehensive and actionable information, these application notes will focus on a well-characterized and widely used compound, Montelukast , as a representative tool for investigating the role of cysteinyl leukotrienes in disease. The principles and protocols outlined here can be adapted for other leukotriene receptor antagonists.

Introduction to Leukotrienes and Montelukast

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses.[1][2] They are key players in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1] The leukotriene pathway involves the synthesis of leukotrienes via the 5-lipoxygenase (5-LO) pathway and their subsequent action on specific G-protein coupled receptors.[2]

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, exert their effects by binding to cysteinyl leukotriene receptors, primarily CysLT1 and CysLT2.[3] Activation of the CysLT1 receptor mediates a range of pro-inflammatory effects, such as smooth muscle contraction, increased vascular permeability, and recruitment of eosinophils.[3][4]

Montelukast is a potent and selective antagonist of the CysLT1 receptor.[3][5][6][7] By blocking the binding of cysteinyl leukotrienes to this receptor, Montelukast effectively inhibits their pro-inflammatory actions.[3][6] This makes it an invaluable tool for studying the role of the CysLT1 receptor-mediated signaling in various disease models.

Mechanism of Action of Montelukast

Montelukast competitively binds to the CysLT1 receptor, preventing the binding of endogenous CysLTs.[3] This antagonism blocks the downstream signaling cascade that leads to the pathological features of leukotriene-mediated diseases.

Signaling Pathway of Cysteinyl Leukotrienes

The following diagram illustrates the synthesis of leukotrienes and the point of intervention for Montelukast.

Caption: Leukotriene synthesis pathway and Montelukast's point of action.

Quantitative Data for Montelukast

The following table summarizes key quantitative parameters for Montelukast, which are essential for experimental design.

| Parameter | Value | Species | Assay Condition | Reference |

| Oral Bioavailability | 64% | Human | 10 mg film-coated tablet (fasted) | [5][7] |

| Plasma Protein Binding | >99% | Human | - | [5][6] |

| Metabolism | Extensively hepatic | Human | CYP3A4, CYP2C8, CYP2C9 | [5][6] |

| Elimination Half-life | 2.7 - 5.5 hours | Human | - | [6] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of Montelukast are provided below.

In Vitro Protocol: Calcium Mobilization Assay in CysLT1 Receptor-Expressing Cells

This assay measures the ability of Montelukast to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.

Workflow Diagram:

Caption: Workflow for the in vitro calcium mobilization assay.

Methodology:

-

Cell Culture: Culture a cell line known to express the CysLT1 receptor (e.g., CHO-K1 cells stably transfected with the human CysLT1 receptor, or a human cell line like U937) in appropriate media and conditions.

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

-

Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of Montelukast (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) to the wells. Include vehicle control (DMSO) and no-stimulus control wells. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Record a baseline fluorescence reading. Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (100% response) and the no-stimulus control (0% response). Plot the percent inhibition against the logarithm of the Montelukast concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice

This model is used to evaluate the efficacy of Montelukast in reducing airway inflammation and hyperresponsiveness, key features of asthma.

Workflow Diagram:

Caption: Experimental workflow for the in vivo ovalbumin-induced asthma model.

Methodology:

-

Animals: Use a suitable mouse strain, such as BALB/c mice, which are commonly used for allergic asthma models.

-

Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of a solution containing ovalbumin (OVA) and an adjuvant such as aluminum hydroxide (Alum).

-

Challenge: On days 21, 22, and 23, challenge the sensitized mice with an aerosol of OVA for a defined period (e.g., 30 minutes). A control group should be challenged with saline.

-

Treatment: Administer Montelukast (e.g., by oral gavage) at a predetermined dose approximately 1-2 hours before each OVA challenge. A vehicle control group should receive the vehicle solution on the same schedule.

-

Measurement of Airway Hyperresponsiveness (AHR): On day 25 (48 hours after the final challenge), assess AHR. Anesthetize the mice, tracheostomize them, and connect them to a ventilator. Measure baseline lung resistance and then challenge with increasing concentrations of aerosolized methacholine. Record the changes in airway resistance.

-

Bronchoalveolar Lavage (BAL): Immediately after the AHR measurement, perform a bronchoalveolar lavage by instilling and retrieving a buffered saline solution through the tracheal cannula.

-

BAL Fluid Analysis: Centrifuge the BAL fluid (BALF) to pellet the cells. Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13). Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

-

Lung Histology: After BAL, perfuse the lungs and fix them in formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

-

Data Analysis: Compare the AHR, BALF cell counts, cytokine levels, and histological scores between the different treatment groups (e.g., Saline control, OVA/Vehicle, OVA/Montelukast) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

Montelukast serves as a critical research tool for elucidating the role of the CysLT1 receptor in the pathophysiology of leukotriene-mediated diseases. The protocols provided herein offer a framework for investigating its effects in both in vitro and in vivo settings. By employing these methods, researchers can further unravel the complexities of leukotriene signaling and evaluate the therapeutic potential of novel CysLT1 receptor antagonists.

References

- 1. Leukotriene Inhibitors in the Treatment of Allergy and Asthma | AAFP [aafp.org]

- 2. Antileukotriene - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 4. Montelukast: A Scientific and Legal Review [japi.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Montelukast - Wikipedia [en.wikipedia.org]

- 7. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for CMI-392 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMI-392 has been identified as a potent dual inhibitor of 5-lipoxygenase and a platelet-activating factor (PAF) receptor antagonist. This molecule holds significant promise for research into inflammatory and thrombotic pathways. Platelet aggregation is a critical process in hemostasis and thrombosis, and PAF is a key lipid mediator that induces strong platelet responses. The ability of this compound to antagonize the PAF receptor makes it a valuable tool for investigating the roles of PAF in platelet function and for the development of novel anti-platelet therapies.

These application notes provide a detailed overview of the use of this compound in in vitro platelet aggregation assays, including its mechanism of action, quantitative data, and a comprehensive experimental protocol.

Mechanism of Action